3-(5-Nitro-1h-indol-3-yl)propanoic acid
Description
3-(5-Nitro-1H-indol-3-yl)propanoic acid is a nitro-substituted indole derivative featuring a propanoic acid side chain at the indole’s 3-position and a nitro group (-NO₂) at the 5-position.
Properties
CAS No. |
6961-27-9 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-(5-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-11(15)4-1-7-6-12-10-3-2-8(13(16)17)5-9(7)10/h2-3,5-6,12H,1,4H2,(H,14,15) |
InChI Key |
IFXFDUMTLUZXAA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCC(=O)O |
Other CAS No. |
6961-27-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The biological and chemical properties of indole-based propanoic acids are highly sensitive to substituents on the indole ring and the carboxylic acid chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
Key Observations:
- Nitro vs. Methoxy/Bromo Substitution: The nitro group (-NO₂) at C5 in the target compound contrasts with methoxy (-OCH₃) or bromo (-Br) groups in analogs. Nitro’s electron-withdrawing nature may enhance electrophilic reactivity, whereas methoxy’s electron-donating properties could improve solubility .
- Chain Length: The propanoic acid chain in the target compound (3 carbons) vs. acetic acid (2 carbons) in affects conformational flexibility and binding to enzymes like DNA primase.
DNA Primase Inhibition
- Compound 13 (3-[2-(ethoxycarbonyl)-5-nitro-1H-indol-3-yl]propanoic acid) reduced T7 DNA primase activity by four-fold, highlighting the importance of nitro and ethoxycarbonyl groups in enzyme interaction .
- Target Compound : While direct data are unavailable, the nitro group’s redox activity may similarly interfere with primase function, though the absence of the ethoxycarbonyl group could reduce potency.
Pharmacokinetic Considerations
- 3-(5-Methoxy-1H-indol-3-yl)propanoic acid: The methoxy group’s electron-donating nature likely enhances aqueous solubility, making it more bioavailable than the nitro analog .
- 3-(5-Bromo-1H-indol-3-yl)propanoic acid: Bromine’s hydrophobicity may improve membrane permeability but could increase metabolic stability risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
